molecular formula C23H36N4O20P2 B1234061 Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

Cat. No. B1234061
M. Wt: 750.5 g/mol
InChI Key: NTMMCWJNQNKACG-KBKUWGQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-D-muramoyl-L-alanine is a UDP-N-acetylmuramoyl-L-alanine(3-) in which the D-muramoyl fragment has alpha-configuration at its anomeric centre. It is a conjugate acid of an UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-).

Scientific Research Applications

Total Synthesis

  • The first total synthesis of Uridine-5'-diphosphate-N-acetylmuramoyl-l-alanine has been achieved, providing an excellent alternative to chemoenzymatic synthesis. This is significant for the development of MurD ligase substrates, crucial in the synthesis of bacterial cell walls (Babič & Pečar, 2008).

Enzymatic Synthesis in Bacterial Uridine Nucleotides

  • The compound plays a key role in the enzymatic synthesis of the pentapeptide moiety of bacterial uridine nucleotides, crucial for the peptidoglycan of bacterial cell walls. This process involves a sequence of reactions catalyzed by multiple enzymes (Ito & Strominger, 1973).

Kinetic Mechanism Studies

  • The kinetic mechanism of Escherichia coli uridine diphosphate-N-acetylmuramate:L-alanine ligase (UNAM:L-Ala ligase) has been probed, providing insights into the enzyme's functionality and potential for targeting in antibiotic development (Emanuele et al., 1997).

Crystallographic Studies

  • Crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase have been conducted to understand its secondary and quaternary structures, aiding in the development of inhibitors for gram-positive and gram-negative bacteria (Jin et al., 1996).

Antibacterial Agents Development

  • Research has focused on creating effective inhibitors of enzymes like the D-glutamic acid-adding enzyme (MurD), which is crucial in bacterial peptidoglycan biosynthesis. This has significant implications for antibiotic design (Tanner et al., 1996).

Inhibition Studies

  • Studies have shown that certain uridine diphosphate N-acetylmuramyl peptides can inhibit activities of enzymes like phosphoenolpyruvate: uridine diphosphate N-acetylglucosamine enolpyruvyltransferases, which are critical in bacterial cell wall biosynthesis (Venkateswaran et al., 1973).

properties

Molecular Formula

C23H36N4O20P2

Molecular Weight

750.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1

InChI Key

NTMMCWJNQNKACG-KBKUWGQMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
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Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
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Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
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Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
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Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
Reactant of Route 6
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

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